molecular formula C12H16N4 B13259141 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine

Cat. No.: B13259141
M. Wt: 216.28 g/mol
InChI Key: SAPPRVJJYKZWNX-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 4-methylpyridinyl substituent at the 1-position and a propyl chain at the 5-position of the pyrazole ring. Pyrazole-based compounds are widely studied for their diverse pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-amine

InChI

InChI=1S/C12H16N4/c1-3-4-11-10(13)8-15-16(11)12-7-9(2)5-6-14-12/h5-8H,3-4,13H2,1-2H3

InChI Key

SAPPRVJJYKZWNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NN1C2=NC=CC(=C2)C)N

Origin of Product

United States

Preparation Methods

Key Methodologies:

  • Condensation of β-Ketonitriles with Hydrazines: This versatile approach involves nucleophilic attack of hydrazines on β-ketonitriles, forming hydrazones that cyclize to produce pyrazoles. For example, Watson et al. reported the synthesis of 5-aminopyrazoles via resin-supported β-ketonitriles, which can be adapted for substituting the 5-position with a propyl group.

  • Use of Heterocyclic Acetonitriles: The reaction of heterocyclic acetonitriles with hydrazines allows for the introduction of heteroaryl groups at the 1-position of pyrazoles, facilitating the incorporation of the 4-methylpyridin-2-yl substituent.

  • Substituted Hydrazines: The use of substituted hydrazines (e.g., 4-methylpyridin-2-yl hydrazines) enables direct formation of the target pyrazole with the desired substitution pattern.

Reaction Conditions:

  • Solvent: Ethanol, methanol, or acetonitrile.
  • Temperature: Typically between 70°C and 110°C.
  • Catalysts: Acidic or basic catalysts, such as acetic acid or sodium ethoxide, to promote cyclization.
  • Yield: Generally high (50–94%) depending on substituents and reaction optimization.

Research Findings:

  • Katritzky et al. demonstrated regioselective synthesis of substituted pyrazoles via condensation of α-benzotriazolylenones with hydrazines, which can be tailored for the specific substituents in this compound.

Introduction of the Propyl Group at the 5-Position

The propyl substituent at the 5-position of the pyrazole ring can be introduced via alkylation or by using pre-alkylated hydrazines:

  • Alkylation of Pyrazoles: Post-cyclization, the pyrazole ring can undergo electrophilic substitution with alkyl halides (e.g., propyl bromide) under basic conditions to install the propyl group selectively at the 5-position.

  • Use of Propyl-Substituted Hydrazines: Alternatively, hydrazines bearing the propyl group can be employed during the initial cyclization step, ensuring regioselectivity and simplified synthesis.

Summary of the Synthesis Route

Step Reaction Reagents & Conditions Outcome
1 Hydrogenation of Nitro-N-Oxide Platinum catalyst, H₂, elevated temperature Amino-pyridine intermediate
2 Reaction with KOH in methanol KOH, elevated temperature (~180°C) Chloro-methyl-amino-pyridine derivative
3 Condensation with hydrazine derivatives Hydrazine derivatives, ethanol, 70–110°C Pyrazole core formation
4 Alkylation at 5-position Propyl halide, base 5-Propyl substituted pyrazole

Research and Data Analysis

Recent literature supports the efficiency of these methods:

  • Patents and industrial processes highlight autoclave-based hydrogenation and KOH-mediated ring modifications for pyridine derivatives.

  • Pyrazole synthesis via condensation reactions is well-documented, with yields exceeding 80% under optimized conditions, suitable for scale-up.

  • Environmental considerations favor the use of less toxic solvents and catalytic hydrogenation over chlorinated solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine:

Basic Information

  • Chemical Formula: C12H17ClN4C_{12}H_{17}ClN_4
  • Molecular Weight: 252.75
  • IUPAC Name: 1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-amine; hydrochloride
  • The compound is available for purchase from multiple suppliers, including American Elements and Cymit Quimica . It is also listed in the ChemicalBook database .

Potential Applications

While the search results do not provide explicit case studies or comprehensive data tables detailing the applications of this compound, some results allude to its potential use in life science research and as a building block for creating other compounds :

  • Life Science Research: American Elements lists the compound as one of numerous organic compounds in their catalog of life science products, offering various quantities and purities .
  • CDK2 Inhibitor Development: Related pyrazol-4-amine derivatives have demonstrated potent CDK2 inhibitory activity and antiproliferative activity against cancer cell lines, suggesting that this compound could be a building block in creating novel CDK2 inhibitors for cancer treatment .
  • PRMT5 Inhibitor Development: Research into PRMT5 inhibitors explores the use of related compounds with different structural cores. This suggests that this compound may be relevant in the development of PRMT5 inhibitors .
  • Research and Development: AK Scientific indicates that the compound is intended for research and development use only, by or under the supervision of a technically qualified individual .

Safety and Handling

  • Hazard Statements: According to a safety data sheet, the compound can cause skin and eye irritation and may cause respiratory irritation .
  • Precautionary Measures: The safety data sheet advises avoiding breathing dust, fumes, gas, mist, vapors, or spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Heterocyclic Hybrids: Compounds like the thienopyrimidinyl-pyrazole hybrid in demonstrate the importance of fused heterocycles in enhancing binding affinity to biological targets. The target compound’s pyridinyl group could mimic such interactions.
  • Functional Group Diversity : Sulfonyl (e.g., ) and triazole (e.g., ) groups in analogs suggest that modifying electronic properties can fine-tune bioactivity, a strategy applicable to the target compound’s design.

Computational and Structural Analysis

    Biological Activity

    1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its structure, synthesis, and various biological activities, supported by data tables and recent research findings.

    Chemical Structure and Properties

    The compound features a pyrazole ring substituted with a 4-methylpyridine group and a propyl chain. Its molecular formula is C12H16N4C_{12}H_{16}N_{4} with a molecular weight of 216.28 g/mol. The presence of the methyl and propyl groups enhances its lipophilicity, which can influence its biological activity and solubility in various solvents.

    Synthesis

    The synthesis of this compound typically involves several key steps:

    • Formation of the Pyrazole Ring : Synthesized through cyclization reactions involving hydrazine and a suitable diketone.
    • Substitution with the Pyridine Moiety : Achieved via nucleophilic substitution reactions.
    • Introduction of the Propyl Group : Conducted through alkylation reactions using propyl halides.
    • Formation of Hydrochloride Salt : Finalized by treatment with hydrochloric acid .

    Biological Activities

    Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including:

    Antimicrobial Activity

    Several studies have reported on the antimicrobial properties of pyrazole derivatives, including this compound. For instance:

    • Study Findings : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
    CompoundTarget OrganismsInhibition (%)
    This compoundE. coli, S. aureusUp to 75%

    Anti-inflammatory Activity

    The compound has also been evaluated for its anti-inflammatory properties:

    • Research Results : In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
    CompoundCytokine Inhibition (%) at 10 µM
    This compoundTNF-α: 61%, IL-6: 76%

    Anticancer Potential

    Recent investigations have highlighted the anticancer potential of this compound:

    • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values indicating promising therapeutic potential .
    Cell LineIC50 (µM)
    MCF73.79
    A54926

    The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation pathways that result in observable biological outcomes .

    Q & A

    Basic: What are the common synthetic routes for preparing 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine and its analogs?

    Pyrazole derivatives like this compound are typically synthesized via cyclization reactions. A widely used method involves reacting hydrazine derivatives with β-keto esters or nitriles under acidic or thermal conditions. For example, intermediates can be generated through cyclization using phosphoryl chloride (POCl₃) at 120°C, followed by functionalization of the pyrazole core (e.g., halogenation or alkylation) . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry to confirm regioisomeric purity .

    Basic: How are spectroscopic techniques (NMR, IR) applied to characterize this compound?

    1H/13C NMR is critical for confirming the substitution pattern. The pyrazole ring protons typically resonate between δ 6.5–8.5 ppm, while the methylpyridinyl group shows distinct aromatic splitting patterns. IR spectroscopy identifies functional groups, such as N-H stretches (~3300 cm⁻¹ for the amine) and C=N/C=C vibrations (~1600 cm⁻¹) in the pyrazole ring. Mass spectrometry (EI or ESI) provides molecular ion confirmation and fragmentation patterns to validate the structure .

    Advanced: What crystallographic strategies are used to resolve structural ambiguities in pyrazole derivatives?

    Single-crystal X-ray diffraction is the gold standard. For example, SHELXL (via SHELX suite) refines structures using high-resolution data, with attention to hydrogen bonding and torsional angles. The compound’s analogs often crystallize in triclinic or monoclinic systems (e.g., P1 or P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice. Refinement parameters (R-factor < 0.05) and data-to-parameter ratios > 15 ensure reliability. Thermal ellipsoid analysis can reveal disorder in flexible substituents like the propyl group .

    Advanced: How can chiral separation be achieved for enantiomerically pure pyrazole derivatives?

    Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® IA/IB) is effective. For instance, racemic mixtures of tetrahydrofuran-substituted pyrazoles are resolved with hexane:isopropanol (90:10) mobile phases, monitored by circular dichroism. Absolute configuration is confirmed via Flack parameter analysis (e.g., Flack x = 0.05(8)) during X-ray refinement .

    Basic: What in vitro assays are used to evaluate the biological activity of this compound?

    Common assays include:

    • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli using broth microdilution .
    • Anticancer activity : MTT assays on human cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated via dose-response curves .
    • Receptor binding : Radioligand displacement assays (e.g., σ₁ receptor antagonism) using guinea pig brain homogenates .

    Advanced: How can structure-activity relationship (SAR) studies optimize pyrazole-based therapeutics?

    Systematic SAR involves:

    • Substituent variation : Replacing the propyl group with fluorinated or arylalkyl chains to modulate lipophilicity and target engagement .
    • Bioisosteric replacement : Swapping the pyridinyl group with pyrimidine or morpholine to enhance solubility or metabolic stability .
    • Molecular docking : Validating binding poses in silico (e.g., tubulin or kinase active sites) before synthesizing analogs .

    Advanced: How should researchers address contradictions in bioactivity data across studies?

    Methodological discrepancies (e.g., assay protocols or cell lines) often underlie contradictions. Strategies include:

    • Standardized protocols : Adopting CLSI guidelines for antimicrobial assays .
    • Data normalization : Using internal controls (e.g., reference drugs like cisplatin for cytotoxicity).
    • Meta-analysis : Pooling data from multiple studies to identify trends, adjusting for variables like solvent effects (DMSO vs. ethanol) .

    Basic: What computational tools support the design of pyrazole derivatives?

    • DFT calculations : Gaussian or ORCA to optimize geometries and predict spectroscopic properties.
    • ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic profiles .
    • Retrosynthesis planning : Tools like Reaxys or SciFinder to identify feasible synthetic pathways.

    Advanced: How are mechanistic studies conducted to elucidate the compound’s mode of action?

    • Enzyme inhibition assays : Measuring IC₅₀ against purified targets (e.g., tubulin polymerization inhibition via sea urchin embryo models) .
    • Western blotting : Detecting downstream biomarkers (e.g., caspase-3 for apoptosis).
    • Isothermal titration calorimetry (ITC) : Quantifying binding affinity and stoichiometry with target proteins .

    Advanced: What strategies improve yield in multi-step pyrazole syntheses?

    • Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization steps from 12h to 30min).
    • Catalytic optimization : Using Cu(I) or Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
    • Workflow automation : Employing flow chemistry for hazardous steps (e.g., POCl₃ reactions) .

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